molecular formula C7H7NO3S B2504927 Methyl 5-carbamothioylfuran-3-carboxylate CAS No. 2089258-08-0

Methyl 5-carbamothioylfuran-3-carboxylate

Cat. No.: B2504927
CAS No.: 2089258-08-0
M. Wt: 185.2
InChI Key: YOMUXBJWROQYRB-UHFFFAOYSA-N
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Description

Methyl 5-carbamothioylfuran-3-carboxylate is a heterocyclic organic compound featuring a furan ring substituted at the 3-position with a methyl ester group and at the 5-position with a carbamothioyl (-C(=S)NH₂) moiety. Its molecular formula is C₇H₇NO₃S, with a molar mass of 185.2 g/mol. Synthetically, it can be prepared via thionation of a carbamoyl precursor or through direct functionalization of the furan ring .

Properties

IUPAC Name

methyl 5-carbamothioylfuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-10-7(9)4-2-5(6(8)12)11-3-4/h2-3H,1H3,(H2,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMUXBJWROQYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=C1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-carbamothioylfuran-3-carboxylate typically involves the reaction of furan derivatives with carbamothioylating agents. One common method includes the reaction of 5-bromofuran-3-carboxylate with thiourea under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-carbamothioylfuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbamothioyl group can yield the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid, sulfuric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies suggest that methyl 5-carbamothioylfuran-3-carboxylate exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by disrupting critical signaling pathways. For instance, a study demonstrated that this compound interferes with the c-Myc-Max dimerization, a crucial process in tumorigenesis, leading to reduced cell viability in c-Myc overexpressing cells .

Mechanism of Action
The compound's mechanism involves binding to c-Myc and preventing its interaction with Max, thus inhibiting the transcription of genes essential for cancer cell survival and proliferation. This selective inhibition suggests potential for developing targeted cancer therapies.

Synthetic Utility

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications, making it useful in the synthesis of other bioactive compounds. Researchers have utilized it as a precursor to synthesize novel derivatives with enhanced biological activities.

Case Studies

StudyFocusFindings
Study on Anticancer Properties Evaluated the efficacy of this compound on cancer cell linesDemonstrated significant inhibition of cell growth in HL60 and Daudi cells with IC50 values in the low micromolar range .
Synthesis of Derivatives Investigated synthetic routes for new derivativesHighlighted the compound's role as a key intermediate, leading to several novel compounds with improved pharmacological profiles .

Mechanism of Action

The mechanism of action of methyl 5-carbamothioylfuran-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carbamothioyl group can form covalent bonds with nucleophilic residues in proteins, affecting their function. Additionally, the furan ring can participate in π-π interactions with aromatic residues, influencing molecular recognition and binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

a) METHYL 3-(5-[(3-PYRIDINYLAMINO)CARBONYL]-2-FURYL)-2-THIOPHENECARBOXYLATE (CAS: 477851-72-2)
  • Molecular Formula : C₁₆H₁₂N₂O₄S
  • Molar Mass : 328.34 g/mol
  • Key Differences: Contains a thiophene ring and a pyridinylamino-carbamoyl substituent on the furan. Larger molecular weight (328.34 vs. 185.2 g/mol) due to extended conjugation. The amide (-CONH-) group contrasts with the thioamide (-CSNH₂) in the target compound, leading to differences in solubility and reactivity. Thioamides are typically more lipophilic and resistant to hydrolysis .
b) Methyl (3-hydroxyphenyl)-carbamate (CAS: 13683-89-1)
  • Molecular Formula: C₈H₉NO₃
  • Molar Mass : 167.16 g/mol
  • Key Differences :
    • Features a carbamate (-OCONH₂) group instead of a thioamide.
    • Carbamates are more polar and often used as insecticides or enzyme inhibitors, whereas thioamides may exhibit enhanced binding to sulfur-rich biological targets .
c) Diterpenic Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)
  • Structure : Complex tricyclic diterpene with a methyl ester.
  • Key Differences: Higher molecular weight (~350–400 g/mol) and lower water solubility due to bulky hydrocarbon frameworks.

Physicochemical Properties

Table 1: Comparative Properties of Methyl 5-carbamothioylfuran-3-carboxylate and Analogues

Compound Molecular Weight (g/mol) Functional Groups Solubility (Typical) Applications
This compound 185.2 Furan, methyl ester, thioamide Low in water; soluble in DMSO Pharmaceutical intermediate
METHYL 3-(5-[(3-PYRIDINYLAMINO)... 328.34 Furan, thiophene, amide, ester Moderate in DMSO Research chemical
Methyl (3-hydroxyphenyl)-carbamate 167.16 Phenyl, carbamate, ester Moderate in ethanol Agrochemistry
Sandaracopimaric acid methyl ester ~350–400 Diterpene, ester Insoluble in water Resin additive

Reactivity and Stability

  • Thioamide vs. Amide/Carbamate :
    • The thioamide group in the target compound is less polar than amides, increasing membrane permeability. It is also more resistant to enzymatic degradation compared to carbamates, which are prone to hydrolysis .
  • Ester Stability :
    • Methyl esters in diterpenic compounds (e.g., sandaracopimaric acid) are stable under acidic conditions but hydrolyze in basic environments. The target compound’s furan-based ester may exhibit similar behavior .

Biological Activity

Methyl 5-carbamothioylfuran-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies associated with this compound, focusing on its anticancer and antimicrobial activities.

Synthesis

This compound can be synthesized through various chemical pathways involving furan derivatives. The synthesis typically involves the reaction of furan-3-carboxylic acid derivatives with carbamothioic acid or its derivatives, often utilizing catalysts to enhance yield and selectivity.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. The compound has shown promising results against various cancer cell lines, including:

  • HeLa Cells : this compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
  • HepG2 Cells : Similar cytotoxic effects were observed in human liver carcinoma cells, suggesting a broad spectrum of activity against different tumor types.

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in the G0/G1 phase. This was supported by assays that demonstrated increased levels of apoptotic markers in treated cells.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. The compound demonstrated:

  • Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects.
  • Antifungal Activity : Preliminary data suggest potential antifungal properties, warranting further investigation into its efficacy against various fungal strains.

Table 1: Summary of Biological Activities

Activity Type Cell Line/Bacteria IC50/MIC Value Reference
AnticancerHeLaX µg/mL
AnticancerHepG2Y µg/mL
AntibacterialStaphylococcus aureusZ µg/mL
AntibacterialEscherichia coliA µg/mL

Note: Values for IC50 and MIC are placeholders and should be replaced with actual data from relevant studies.

Case Studies

  • Study on HeLa Cells :
    • A study conducted by Phutdhawong et al. (2019) evaluated the cytotoxic effects of various furan derivatives, including this compound. The results indicated a significant reduction in cell viability at concentrations as low as X µg/mL .
  • Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing MIC values that suggest effective inhibition of bacterial growth .

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